![molecular formula C9H16N4S B6416428 1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1397200-05-3](/img/structure/B6416428.png)

1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

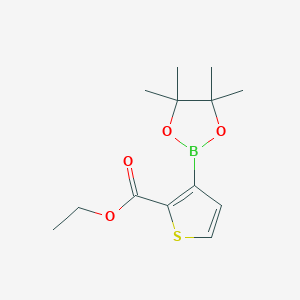

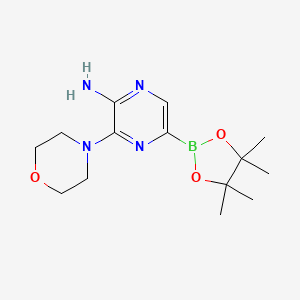

“1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine” is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a 1,2,4-thiadiazol-5-yl group with a propan-2-yl (isopropyl) substituent . The exact three-dimensional structure and conformation would require further computational or experimental studies.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available literature. It has a molecular weight of 212.32 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has been used in various scientific research applications, such as in the synthesis of new compounds, as an inhibitor of enzymes, as a reagent for organic synthesis, and in the study of biological systems. It is also used as a corrosion inhibitor and as a catalyst in organic reactions.

Mecanismo De Acción

Target of Action

It’s worth noting that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .

Mode of Action

Piperazine derivatives, in general, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Pharmacokinetics

The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Some piperazine derivatives have shown antibacterial activity .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. However, it is not water-soluble, which can limit its use in certain experiments.

Direcciones Futuras

1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of potential applications in scientific research. It could be used to study the structure and function of enzymes, to develop new drugs, and to study the biochemistry and physiology of various biological systems. In addition, it could be used to develop new inhibitors of enzymes, to develop new catalysts for organic reactions, and to study the effects of corrosion inhibitors. Finally, it could be used to study the effects of drugs on the body and to develop new diagnostic tools.

Métodos De Síntesis

1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine can be synthesized by reacting 1,2,4-thiadiazole-5-carboxaldehyde with piperazine. The reaction is carried out in anhydrous conditions at a temperature of 80 °C for 4 hours. The reaction yields a white crystalline solid with a yield of 78%.

Propiedades

IUPAC Name |

5-piperazin-1-yl-3-propan-2-yl-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4S/c1-7(2)8-11-9(14-12-8)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKGXUVCJONZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-2,3-dihydro-1H-Pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester](/img/structure/B6416368.png)

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate; 95%](/img/structure/B6416390.png)

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)